N-(6-bromo-4-quinazolinyl)-N-(4-chlorobenzyl)amine
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Overview
Description
N-(6-bromo-4-quinazolinyl)-N-(4-chlorobenzyl)amine, also referred to as BQCA, is a synthetic molecule that has been widely studied in the scientific community due to its unique properties. BQCA has been used in a variety of research applications, including drug design and synthesis, and has been found to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
- Targeting Kinases : Quinazoline derivatives, including this compound, have been investigated for their potential as kinase inhibitors. They may interfere with cancer cell signaling pathways, making them promising candidates for cancer therapy .
- KRAS G12C Inhibition : The compound’s intermediate, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, plays a crucial role in the synthesis of the KRAS G12C covalent inhibitor divarasib (GDC-6036), which is being explored as a treatment for KRAS-mutant cancers .
- Novel Antibacterial Agents : Researchers have examined the antimicrobial properties of related quinazoline derivatives. The compound’s structural features make it a potential candidate for developing new antibacterial agents .
- Neuroprotective Effects : Quinazoline derivatives have shown neuroprotective effects in preclinical studies. Investigations into their potential for treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are ongoing .
- Modulating Inflammation : Some quinazoline compounds exhibit anti-inflammatory activity. Researchers have explored their effects on inflammatory pathways and immune responses .
- Computational Studies : Molecular modeling techniques have been employed to understand the interactions of this compound with target proteins. These studies aid in drug design and optimization .
- Structure-Activity Relationship (SAR) : Researchers have investigated the SAR of quinazoline derivatives, including this compound. By modifying specific functional groups, they aim to enhance its pharmacological properties .
Anticancer Research
Antimicrobial Activity
Neurological Disorders
Anti-inflammatory Properties
Molecular Modeling and Drug Design
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and more . .
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes
Biochemical Pathways
Quinazoline derivatives have been found to affect a variety of biochemical pathways, often related to their biological activities . The specific pathways affected by this compound would require further investigation.
Result of Action
As a quinazoline derivative, it may have a range of effects depending on its specific targets and mode of action
properties
IUPAC Name |
6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3/c16-11-3-6-14-13(7-11)15(20-9-19-14)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSKRVICHCBGCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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